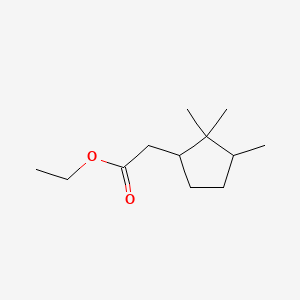
Ethyl 2-(2,2,3-trimethylcyclopentyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2,2,3-trimethylcyclopentyl)acetate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its cyclopentyl ring structure with three methyl groups and an acetic acid ethyl ester moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,2,3-trimethylcyclopentyl)acetate typically involves the esterification of (2,2,3-Trimethyl-cyclopentyl)-acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2,2,3-trimethylcyclopentyl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: (2,2,3-Trimethyl-cyclopentyl)-acetic acid and ethanol.
Reduction: (2,2,3-Trimethyl-cyclopentyl)-methanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(2,2,3-trimethylcyclopentyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2,2,3-trimethylcyclopentyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis in biological systems, releasing the active acid form, which can then interact with its target. The cyclopentyl ring and methyl groups contribute to the compound’s overall hydrophobicity, affecting its distribution and interaction within biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentyl acetate: Similar ester structure but lacks the methyl groups.
Methyl cyclopentyl acetate: Contains a methyl group on the ester moiety.
Ethyl cyclopentyl acetate: Similar ester structure with an ethyl group.
Uniqueness
Ethyl 2-(2,2,3-trimethylcyclopentyl)acetate is unique due to the presence of three methyl groups on the cyclopentyl ring, which can influence its chemical reactivity and biological activity. These structural differences can lead to variations in physical properties, such as boiling point and solubility, as well as differences in how the compound interacts with biological systems.
Propiedades
Número CAS |
102839-08-7 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.306 |
Nombre IUPAC |
ethyl 2-(2,2,3-trimethylcyclopentyl)acetate |
InChI |
InChI=1S/C12H22O2/c1-5-14-11(13)8-10-7-6-9(2)12(10,3)4/h9-10H,5-8H2,1-4H3 |
Clave InChI |
FKWZMDGGMIYYQE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1CCC(C1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















